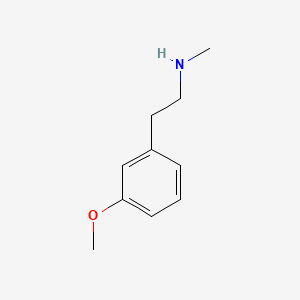

2-(3-methoxyphenyl)-N-methylethanamine

Description

2-(3-Methoxyphenyl)-N-methylethanamine (CAS: 33543-62-3) is a substituted phenethylamine derivative with a methoxy group at the 3-position of the phenyl ring and an N-methylated ethylamine side chain. Its molecular formula is C₁₀H₁₅NO, and it has a molecular weight of 165.23 g/mol . The compound is structurally related to neurotransmitters like dopamine and serotonin, making it of interest in pharmacological research. The 3-methoxy substitution influences electronic properties and receptor interactions, distinguishing it from positional isomers and analogs .

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-7-6-9-4-3-5-10(8-9)12-2/h3-5,8,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGDBHZRFQKLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187201 | |

| Record name | m-Methoxy-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-62-3 | |

| Record name | 3-Methoxy-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Methoxy-N-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Methoxy-N-methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-methoxy-N-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-METHOXY-N-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRX7HA5YYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-methoxyphenyl)ethanamine. Finally, the methylation of the amine group is carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Reductive Amination

A primary synthesis pathway involves reductive amination of 3-methoxybenzaldehyde with methylamine. This method employs sodium cyanoborohydride (NaBH₃CN) or hydrogenation catalysts under controlled conditions .

Reaction equation:

Key parameters:

- Catalyst: Palladium on alumina (Pd/Al₂O₃) under 200 bar H₂ pressure yields 81% product .

- Solvent: Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency .

Formation of Aldehydes and Ketones

The ethylamine chain undergoes oxidation to yield carbonyl derivatives. Common oxidizing agents include:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 3-Methoxyphenylacetic acid | 80°C, 6 h | ~60% |

| CrO₃ | 3-Methoxyacetophenone | Room temp, 2 h | 45–50% |

Mechanism: The secondary amine is first oxidized to an imine intermediate, which hydrolyzes to the ketone .

Hydrogenation of Intermediate Functional Groups

The compound can act as a substrate in catalytic hydrogenation to modify its structure:

- N-Demethylation: Using platinum oxide (PtO₂) in acetic acid under H₂ removes the methyl group from the amine .

- Aromatic Ring Reduction: Nickel catalysts (Raney Ni) at 100°C saturate the phenyl ring, forming a cyclohexane derivative .

Example:

Nucleophilic Displacement at the Amine

The methylamine group participates in nucleophilic substitution with alkyl halides or acylating agents:

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 0°C, Et₃N base |

| Benzyl bromide | N-Benzyl derivative | DMF, 60°C, 12 h |

Notable application: N-Benzylation enhances lipophilicity for pharmacological studies.

Pictet-Spengler Reaction

In acidic conditions, the amine reacts with aldehydes to form tetrahydroisoquinoline derivatives :

Reaction pathway:

- Condensation with formaldehyde forms an imine.

- Electrophilic aromatic substitution cyclizes the structure.

Product: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (yield: ~70% at pH 3–4) .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing:

- Primary products: 3-Methoxyphenethyl alcohol and methylamine .

- Mechanism: Cleavage of the C–N bond via radical intermediates .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

2-(3-methoxyphenyl)-N-methylethanamine is a chemical compound with several applications in scientific research.

Scientific Research Applications

- Chemistry this compound serves as a building block in the synthesis of more complex compounds.

Case Studies

Several case studies highlight the effects and potential risks associated with the use of this compound.

NBOMes Toxicity

NBOMes, a class of hallucinogens that includes analogues like 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, have emerged as a cause of concern .

- 25I-NBOMe Several member states have reported detections of 25I-NBOMe in biological samples. These include 15 non-fatal intoxications and one death in the United Kingdom .

- Sweden Between June 2012 and July 2013, Sweden reported 18 non-fatal intoxications, with symptoms including mydriasis, anxiety, agitation, hallucinations, psychotic symptoms, tachycardia, and hyperthermia .

- United Kingdom The United Kingdom reported seven non-fatal intoxications where 25I-NBOMe was detected over one week. Symptoms included agitation, aggressive behavior, palpitations, visual and auditory hallucinations, mydriasis, and pyrexia . One patient developed anuria with a subsequent acute kidney injury and cerebral oedema .

- Poland Poland reported four linked non-fatal intoxication cases in August 2013, although these were not confirmed analytically .

MMPP as Anti-Inflammatory Agent

MMPP, or (E)-2-methoxy-4- (3- (4-methoxyphenyl) prop-1-en-1-yl) phenol, is a novel synthetic compound with anti-inflammatory properties .

- MMPP has shown potential for treating rheumatoid arthritis by inhibiting STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes . In vivo studies in a collagen antibody-induced arthritis (CAIA) mouse model demonstrated its anti-arthritic activity .

- MMPP effectively inhibits the generation of pro-inflammatory mediators and downregulates iNOS and COX-2 expression. It also inhibits NF-κB signalling .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-methylethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological and pharmacological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

2-(4-Methoxyphenyl)-N-methylethanamine (CAS: 4091-50-3) is a positional isomer with the methoxy group at the 4-position. Key differences include:

- Electronic Effects : The 3-methoxy group induces meta-directing electronic effects, while the 4-methoxy group is para-directing, altering reactivity in synthetic pathways .

- Receptor Binding : Positional isomers often exhibit divergent affinities for receptors. For example, 4-methoxy analogs may show higher serotonin receptor (5-HT) affinity due to optimized steric alignment, whereas 3-methoxy derivatives might favor dopamine receptor interactions .

Table 1: Physicochemical Comparison of Methoxy Substituted Analogs

| Property | 2-(3-Methoxyphenyl)-N-methylethanamine | 2-(4-Methoxyphenyl)-N-methylethanamine |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO |

| Molecular Weight (g/mol) | 165.23 | 165.23 |

| CAS Number | 33543-62-3 | 4091-50-3 |

| Substituent Position | 3-methoxy | 4-methoxy |

| LogP (Predicted) | ~1.8 | ~1.7 |

| Key Pharmacological Target | Dopamine receptors | Serotonin receptors |

N-Methyl vs. N-Demethylated Analogs

3-Methoxyphenethylamine (CAS: 2039-67-0) lacks the N-methyl group present in the target compound. Key distinctions include:

- Bioavailability: The N-methyl group enhances lipophilicity (LogP ~1.8 vs. ~1.5 for non-methylated analog), improving blood-brain barrier penetration .

Halogen-Substituted Analogs

1-(3-Chlorophenyl)-N-methylethanamine (CAS: 149529-99-7) replaces the methoxy group with a chloro substituent. Differences include:

- Toxicity : Chlorinated analogs may exhibit higher hepatotoxicity due to reactive metabolite formation .

Cyclohexene and Cyclohexanone Derivatives

2-Anhydrotramadol Hydrochloride (CAS: 66170-31-8) incorporates a cyclohexene ring and is a tramadol metabolite. Key contrasts:

- Structural Complexity : The cyclohexene ring introduces conformational rigidity, altering opioid receptor (μ, κ) binding compared to the flexible ethanamine chain of the target compound .

- Pharmacological Activity : 2-Anhydrotramadol retains analgesic properties, while this compound lacks direct opioid activity .

Benzyloxy-Substituted Derivatives

2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine (CAS: 38171-33-4) features a benzyloxy group, increasing steric bulk.

Biological Activity

2-(3-Methoxyphenyl)-N-methylethanamine, also known as methoxyphenamine, is a compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 33543-62-3

The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft, which can lead to improved mood and reduced anxiety.

Key Mechanisms:

- Serotonin Reuptake Inhibition : Increases serotonin availability in the brain.

- Dopaminergic Activity : Potentially modulates dopamine release, influencing mood and reward pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial effects of this compound. Preliminary findings suggest it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Antitumor Activity

Research has also explored the compound's potential antitumor effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values indicating moderate efficacy in reducing cell viability .

Case Studies

Several case studies highlight the effects and potential risks associated with the use of this compound:

- Case Study on Psychoactive Effects : A study reported instances of acute toxicity following the ingestion of substances containing methoxyphenamine derivatives. Patients exhibited symptoms such as agitation, hallucinations, and cardiovascular instability, underscoring the need for caution in recreational contexts .

- Clinical Observations : In clinical settings, patients treated with compounds related to methoxyphenamine showed varying responses, with some experiencing significant mood enhancement while others reported adverse effects like anxiety and palpitations .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of 2-(3-methoxyphenyl)-N-methylethanamine in synthetic samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., observed m/z 180.1384 for [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

- ¹H NMR : Focus on aromatic protons (δ 6.7–7.2 ppm for the 3-methoxyphenyl group) and the N-methyl singlet (δ 2.3–2.5 ppm).

- ¹³C NMR : Verify the methoxy carbon (δ ~55 ppm) and methylamine carbon (δ ~35 ppm).

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Synthetic Route : Start with 3-methoxyphenethylamine and perform reductive alkylation using formaldehyde and sodium cyanoborohydride under acidic conditions .

- Key Parameters :

- Maintain pH ~5–6 to favor selective N-methylation.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. What are the critical factors in designing stability studies for this compound under varying storage conditions?

- Conditions : Test degradation under UV light (ICH Q1B), humidity (40°C/75% RH), and oxidative stress (H₂O₂ exposure).

- Analytical Tools : Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN gradient) and track degradation products using LC-MS .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 3-methoxy vs. 4-methoxy) influence the pharmacological activity of N-methylethanamine derivatives?

- Structure-Activity Relationship (SAR) :

- 3-Methoxy substitution (as in the target compound) enhances binding to serotonin receptors (5-HT₂A/2C) compared to 4-methoxy analogs, as shown in tryptamine derivatives .

- Method : Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A) and functional cAMP assays to quantify receptor activation .

Q. What strategies can resolve contradictions in reported metabolic pathways of this compound across species?

- Approach :

Perform in vitro microsomal assays (human vs. rodent liver microsomes) to identify species-specific cytochrome P450 (CYP) isoforms involved.

Use stable isotope labeling (e.g., ¹³C-methoxy group) to track demethylation metabolites via LC-HRMS .

- Key Finding : Rodents may exhibit higher O-demethylation rates due to CYP2D6 activity, unlike humans, where CYP3A4 dominates .

Q. How can impurity profiling of this compound address discrepancies in pharmacological data between batches?

- Impurity Identification :

- Primary Impurities : N,N-dimethyl analogs (from over-alkylation) and oxidative byproducts (e.g., nitroxide radicals).

- Detection : Use LC-MS/MS with MRM transitions (e.g., m/z 194 → 137 for N,N-dimethyl impurities) .

Q. What computational methods are effective in predicting the bioavailability and blood-brain barrier (BBB) penetration of this compound?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.